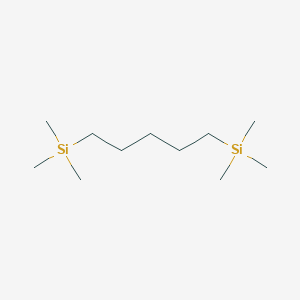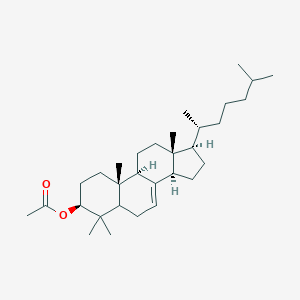
Bis(2-Hydroxyethyl)Sebacate
描述
Bis(2-Hydroxyethyl)Sebacate (BHES) is a chemical compound that belongs to the class of sebacate esters. BHES is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. BHES has been widely used in different fields, including the pharmaceutical industry, cosmetics, and polymer science. BHES is known for its excellent properties, such as biocompatibility, low toxicity, and high stability, which make it an attractive compound for various applications.
作用机制
The mechanism of action of Bis(2-Hydroxyethyl)Sebacate is not fully understood, but it is believed to involve the formation of hydrogen bonds with the surrounding molecules. Bis(2-Hydroxyethyl)Sebacate can form hydrogen bonds with water molecules, which can alter the properties of the surrounding environment and affect the behavior of other molecules. Bis(2-Hydroxyethyl)Sebacate can also interact with other molecules, such as proteins and lipids, through hydrogen bonding and hydrophobic interactions, which can affect their structure and function.
Biochemical and Physiological Effects:
Bis(2-Hydroxyethyl)Sebacate has been shown to have low toxicity and biocompatibility, which makes it suitable for various biomedical applications. Bis(2-Hydroxyethyl)Sebacate has been tested for its cytotoxicity and genotoxicity, and it has been found to be safe for use in vitro and in vivo. Bis(2-Hydroxyethyl)Sebacate has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.
实验室实验的优点和局限性
Bis(2-Hydroxyethyl)Sebacate has several advantages for use in laboratory experiments. Bis(2-Hydroxyethyl)Sebacate is a stable and reproducible compound that can be easily synthesized and purified. Bis(2-Hydroxyethyl)Sebacate has low toxicity and is biocompatible, which makes it suitable for use in cell culture and animal studies. However, Bis(2-Hydroxyethyl)Sebacate has some limitations, such as its high viscosity, which can affect its handling and mixing with other compounds. Bis(2-Hydroxyethyl)Sebacate can also form aggregates at high concentrations, which can affect its properties and behavior.
未来方向
Bis(2-Hydroxyethyl)Sebacate has a wide range of potential applications in various scientific fields, and there are several future directions for research. One direction is to investigate the use of Bis(2-Hydroxyethyl)Sebacate as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Another direction is to explore the use of Bis(2-Hydroxyethyl)Sebacate as a plasticizer for the preparation of polymeric materials for tissue engineering and drug delivery applications. Bis(2-Hydroxyethyl)Sebacate can improve the mechanical properties and biocompatibility of polymeric materials, which can enhance their performance in vivo. Finally, further studies are needed to understand the mechanism of action of Bis(2-Hydroxyethyl)Sebacate and its interactions with other molecules, which can provide insights into its properties and behavior.
科学研究应用
Bis(2-Hydroxyethyl)Sebacate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, Bis(2-Hydroxyethyl)Sebacate has been used as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Bis(2-Hydroxyethyl)Sebacate has also been used as a plasticizer for the preparation of polymeric materials, such as poly(lactic acid) and poly(ε-caprolactone), which are used for tissue engineering and drug delivery applications.
属性
CAS 编号 |
17200-46-3 |
|---|---|
产品名称 |
Bis(2-Hydroxyethyl)Sebacate |
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl) decanedioate |
InChI |
InChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2 |
InChI 键 |
HPGPXNBJMFJCTM-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)OCCO)CCCC(=O)OCCO |
规范 SMILES |
C(CCCCC(=O)OCCO)CCCC(=O)OCCO |
同义词 |
Decanedioic acid bis(2-hydroxyethyl) ester |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
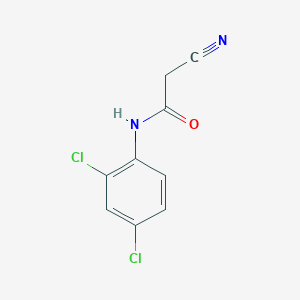
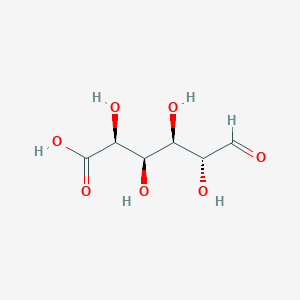
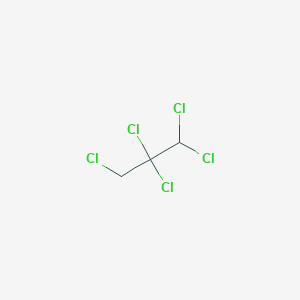
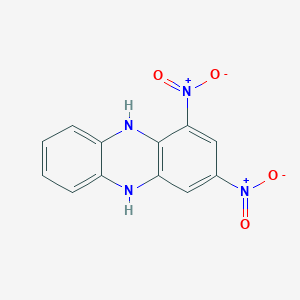
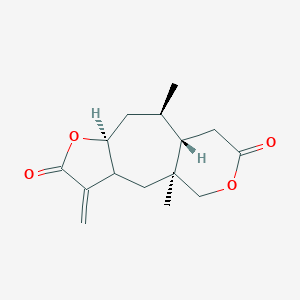
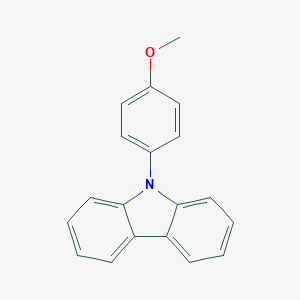

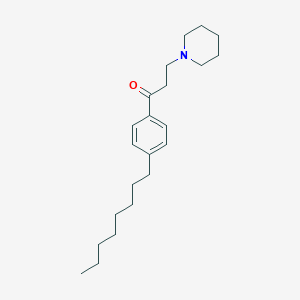
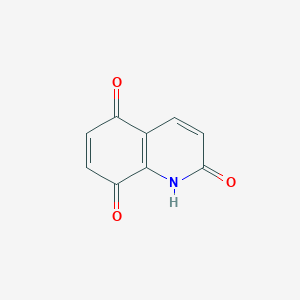
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
